molecular formula C9H8BrF3 B2822638 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene CAS No. 1674359-12-6

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene

Cat. No.: B2822638
CAS No.: 1674359-12-6
M. Wt: 253.062
InChI Key: RKGQSQFDBGIIBR-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a derivative of benzene, where the benzene ring is substituted with bromine, two methyl groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1,3-dimethyl-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the selection of appropriate catalysts and reaction conditions can optimize the production process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl and methyl groups retained on the benzene ring .

Scientific Research Applications

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom, in particular, can be readily substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(trifluoromethyl)benzene
  • 2-Bromo-3-methyl-4-(trifluoromethyl)benzene
  • 2-Bromo-1,3-dimethyl-5-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1,3-dimethyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and applications. The presence of both methyl and trifluoromethyl groups on the benzene ring provides a distinct electronic environment, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-bromo-1,3-dimethyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-5-3-4-7(9(11,12)13)6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGQSQFDBGIIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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